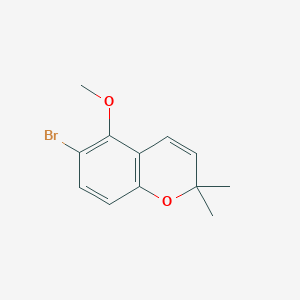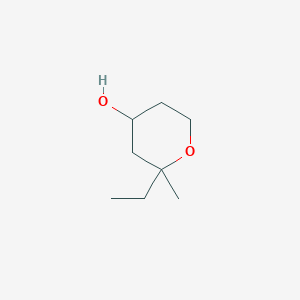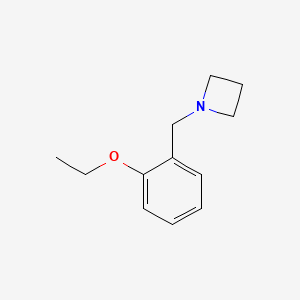
1-(2-Ethoxybenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxybenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring Azetidines are notable for their significant ring strain, which imparts unique reactivity and stability properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some limitations due to the inherent challenges associated with this approach.
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions under mild conditions. For example, a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can yield functionalized azetidines in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Functionalized azetidines with new substituents.
Scientific Research Applications
1-(2-Ethoxybenzyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Ethoxybenzyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive. The compound can interact with various molecular targets and pathways, leading to its effects in biological systems. The ring strain facilitates bond cleavage and functionalization, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
β-Lactams: Four-membered rings similar to azetidines but with a carbonyl group, widely used in antibiotics.
Uniqueness: 1-(2-Ethoxybenzyl)azetidine stands out due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-7-4-3-6-11(12)10-13-8-5-9-13/h3-4,6-7H,2,5,8-10H2,1H3 |
InChI Key |
WOKCPEYLMZXBME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


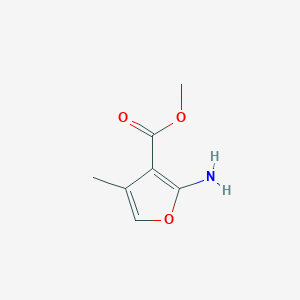

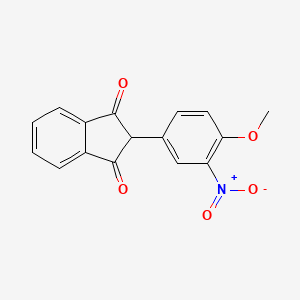
![5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B13671852.png)
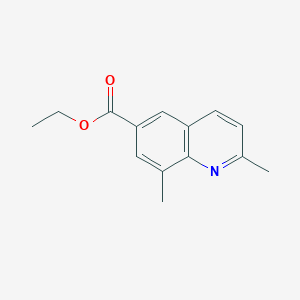
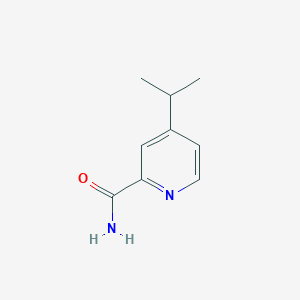
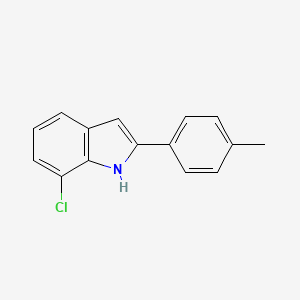
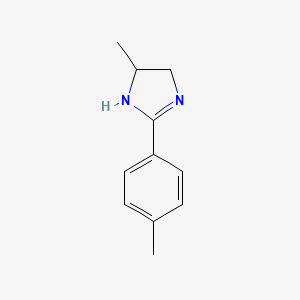

![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)

